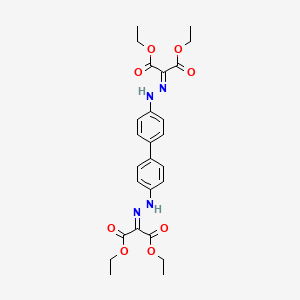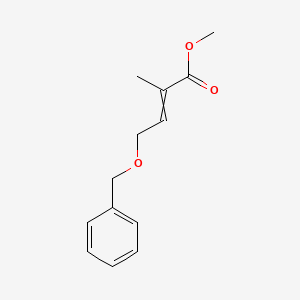![molecular formula C19H10F6 B14340836 Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- CAS No. 92455-18-0](/img/structure/B14340836.png)
Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-: is a complex organic compound characterized by its unique structure, which includes benzene rings and ethynyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves multiple steps, typically starting with the preparation of the benzene rings and the introduction of ethynyl groups. The trifluoromethyl groups are then added through a series of reactions involving fluorinating agents under controlled conditions. Common reagents used in these reactions include trifluoromethyl iodide and palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to obtain the compound in high purity, which is essential for its use in scientific research and industrial applications.
化学反応の分析
Types of Reactions: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
科学的研究の応用
Chemistry: In chemistry, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl groups can enhance the compound’s ability to interact with proteins and enzymes, making it a valuable tool in drug discovery and development.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
作用機序
The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can result in various physiological responses.
類似化合物との比較
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-propynyl-
Uniqueness: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is unique due to its specific arrangement of ethynyl and trifluoromethyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile compared to its similar counterparts.
特性
CAS番号 |
92455-18-0 |
|---|---|
分子式 |
C19H10F6 |
分子量 |
352.3 g/mol |
IUPAC名 |
1-ethynyl-3-[2-(3-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-7-5-9-15(11-13)17(18(20,21)22,19(23,24)25)16-10-6-8-14(4-2)12-16/h1-2,5-12H |
InChIキー |
YJQFTAQKCSDMBY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C#C)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)





![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)






